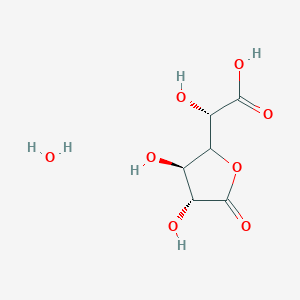
4-Cyanopyridin-N-oxid
Übersicht
Beschreibung
4-Cyanopyridine N-oxide (4-CPN-O) is a heterocyclic compound that belongs to the pyridine family. It is a colorless, crystalline solid with a melting point of 140-141°C and a boiling point of 232-233°C. 4-CPN-O has been widely studied in the fields of synthetic chemistry, analytical chemistry and biochemistry due to its interesting chemical and physical properties. In particular, its high solubility in water and its low toxicity make it attractive for a variety of laboratory experiments and applications.
Wissenschaftliche Forschungsanwendungen
Heterocyclische Bausteine
4-Cyanopyridin-N-oxid wird als heterocyclischer Baustein bei der Synthese verschiedener chemischer Verbindungen verwendet . Es ist ein vielseitiges Reagenz, das verwendet werden kann, um eine große Bandbreite an heterocyclischen Strukturen zu konstruieren, die Schlüsselkomponenten in vielen Pharmazeutika und Funktionsmaterialien sind .
Oberflächenverstärkte Raman-Streuung (SERS)
Ein Oberflächenverstärktes Raman-Streuungsspektrum (SERS) von 4-Cyanopyridin (4CNPy) wurde an Silber-Plasmon-Nanopartikeln aufgezeichnet . Diese Technik wird verwendet, um das Signal der Raman-Streuung zu verstärken, die detaillierte Informationen über die Schwingungsmoden von Molekülen liefert. Dies kann in verschiedenen Bereichen wie Analytischer Chemie, Biochemie, Forensischer Medizin und Pharmazeutischer Medizin nützlich sein .
Solarenergieumwandlung
This compound wurde im Zusammenhang mit der Umwandlung von Sonnenenergie erwähnt . Obwohl die genaue Rolle dieser Verbindung in solchen Anwendungen nicht spezifiziert ist, ist es möglich, dass sie beim Entwurf von lichtabsorbierenden Materialien oder bei der Entwicklung photokatalytischer Prozesse eingesetzt werden könnte .
Kristallographie
Die Kristall- und Molekülstruktur von this compound wurde untersucht . Das Verständnis der Kristallstruktur einer Verbindung ist in Bereichen wie Materialwissenschaften, Festkörperphysik und Pharmazeutika entscheidend, da es die Eigenschaften und das Verhalten des Materials beeinflussen kann .
Safety and Hazards
4-Cyanopyridine N-oxide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry, cool, and well-ventilated place .
Wirkmechanismus
Target of Action
4-Cyanopyridine N-oxide, also known as Isonicotinonitrile 1-oxide, is a heterocyclic compound It’s known to be used as a ligand for other metals or compounds for the formation of new dimeric complexes .
Mode of Action
It’s known to act as a monodentate ligand in transition metal complexes via the pyridine nitrogen atom, or as a bidentate ligand via both nitrogen atoms, resulting in a linear bridge between two metal atoms . This suggests that the compound may interact with its targets to form complex structures, potentially altering their function.
Biochemical Pathways
It’s known to be an intermediate in the synthesis of other compounds . This suggests that it may play a role in various biochemical reactions, potentially influencing multiple pathways.
Pharmacokinetics
It’s soluble in 1 m nh4oh, suggesting it may have good bioavailability .
Action Environment
The action of 4-Cyanopyridine N-oxide may be influenced by various environmental factors. For instance, it’s known to be hygroscopic , suggesting that moisture in the environment could affect its stability and efficacy. Additionally, it’s recommended to store the compound under inert gas and in a cool, dark place , indicating that exposure to oxygen and light may impact its stability.
Biochemische Analyse
Biochemical Properties
4-Cyanopyridine N-oxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a ligand for metals or other compounds, forming complexes that can influence biochemical pathways . For instance, it can coordinate with metal atoms, resulting in a linear bridge between two metal atoms . This interaction can affect the activity of enzymes and proteins involved in these pathways, thereby influencing the overall biochemical reactions.
Cellular Effects
The effects of 4-Cyanopyridine N-oxide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular metabolism and function . Additionally, its role as a ligand can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-Cyanopyridine N-oxide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can coordinate with metal atoms, forming complexes that can inhibit or activate specific enzymes . These interactions can lead to changes in the activity of these enzymes, thereby affecting the overall biochemical pathways. Additionally, the compound’s ability to influence gene expression can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyanopyridine N-oxide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 4-Cyanopyridine N-oxide is stable under certain conditions, but its degradation can lead to changes in its biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in alterations in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 4-Cyanopyridine N-oxide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects observed with different dosages, and it is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
4-Cyanopyridine N-oxide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role as a ligand allows it to participate in biochemical reactions that can alter the levels of specific metabolites, thereby affecting overall metabolic pathways. Understanding these interactions is essential for elucidating the compound’s role in metabolism.
Transport and Distribution
Within cells and tissues, 4-Cyanopyridine N-oxide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to bind to specific proteins can affect its distribution and overall activity within the cell.
Subcellular Localization
The subcellular localization of 4-Cyanopyridine N-oxide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These modifications can influence the compound’s activity and its interactions with other biomolecules, thereby affecting its overall function within the cell.
Eigenschaften
IUPAC Name |
1-oxidopyridin-1-ium-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCSFBSIWVBTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14906-59-3 | |
| Record name | 4-Pyridinecarbonitrile, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanopyridine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarbonitrile, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isonicotinonitrile 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 4-cyanopyridine N-oxide?
A1: 4-Cyanopyridine N-oxide has the molecular formula C6H4N2O and a molecular weight of 120.11 g/mol []. The crystal structure of 4-cyanopyridine N-oxide was determined by X-ray diffraction, revealing that the 4-cyano substituent almost lies in the mean plane of the pyridine ring []. You can find more detailed spectroscopic data, including IR and NMR, in various research articles dedicated to this compound and its complexes.
Q2: How does 4-cyanopyridine N-oxide coordinate to metal ions?
A2: 4-Cyanopyridine N-oxide can act as a ligand, coordinating to metal ions in different ways. It can coordinate through the oxygen atom of the N-oxide group, as seen in complexes with lanthanide trifluoroacetates [] and manganese(II) hexafluoroacetylacetonate []. Alternatively, it can coordinate through the nitrogen atom of the cyano group, as observed in complexes with cobalt(III) [, ].
Q3: Can you provide examples of metal complexes containing 4-cyanopyridine N-oxide and their potential applications?
A3: 4-Cyanopyridine N-oxide forms complexes with various metals, including:
- Lanthanide Trifluoroacetates: These complexes exhibit lanthanide-centered luminescence upon UV excitation, with potential applications as solid-state light emitters [].
- Manganese(II) Complexes: One-dimensional polymeric structures have been synthesized, where manganese ions are bridged by dicyanamide ligands. These materials exhibit weak antiferromagnetic interactions [].
- Dimeric Lanthanide Hexafluoroacetylacetonate Adducts: These complexes exhibit metal-centered luminescence and have potential in fabricating emitting layers for light-emitting diodes [].
Q4: What is the role of 4-cyanopyridine N-oxide in the synthesis of tetrazoles?
A4: 4-Cyanopyridine N-oxide serves as a precursor in the synthesis of 5-(4-pyridyl N-oxide)tetrazole (4-HPTZ) through a [2+3] cycloaddition reaction with sodium azide (NaN3) []. Cadmium chloride (CdCl2) can be used as a catalyst in this reaction, forming an intermediate complex, [Cd(4-PTZ)2(H2O)4], which further dissociates to release the desired tetrazole product [].
Q5: Has 4-cyanopyridine N-oxide been investigated for catalytic activity?
A5: While not a catalyst itself, 4-cyanopyridine N-oxide plays a crucial role in understanding catalytic processes. It acts as a hole scavenger in photoelectrochemical water oxidation studies using WO3 photoanodes []. By suppressing oxygen formation, it helps researchers understand the competition between water and anion oxidation at the electrode surface.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


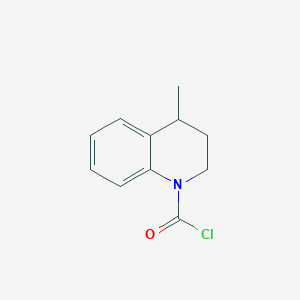
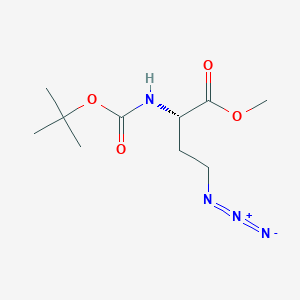

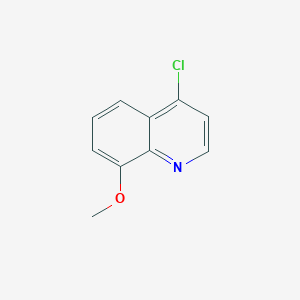
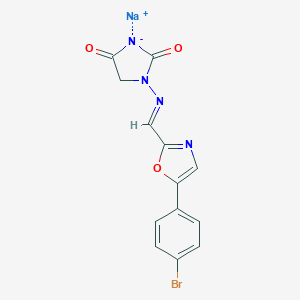
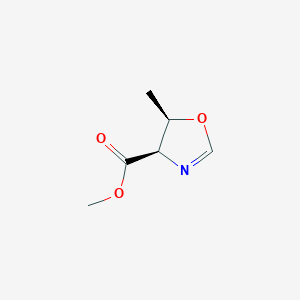

![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)



![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
